

# 5'-Azido-5'-deoxy-2'-o-methyluridine structure

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## Compound of Interest

Compound Name:	5'-Azido-5'-deoxy-2'-o-methyluridine
CAS No.:	194034-68-9
Cat. No.:	B1611291

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An In-depth Technical Guide to **5'-Azido-5'-deoxy-2'-o-methyluridine**: Structure, Synthesis, and Applications

## Executive Summary

**5'-Azido-5'-deoxy-2'-o-methyluridine** is a synthetically modified pyrimidine nucleoside analog of significant interest in chemical biology, drug discovery, and molecular diagnostics. Its structure is uniquely engineered with two critical functional moieties: a 5'-azido group, which serves as a versatile chemical handle for bioorthogonal "click" chemistry, and a 2'-O-methyl group on the ribose sugar, a modification known to confer enhanced enzymatic stability and specific hybridization properties to nucleic acids. This guide provides a comprehensive technical overview of its molecular structure, details a robust synthetic pathway, and explores its primary applications, offering researchers and drug development professionals a foundational understanding of this powerful molecular tool.

## Part 1: Molecular Profile and Structural Elucidation

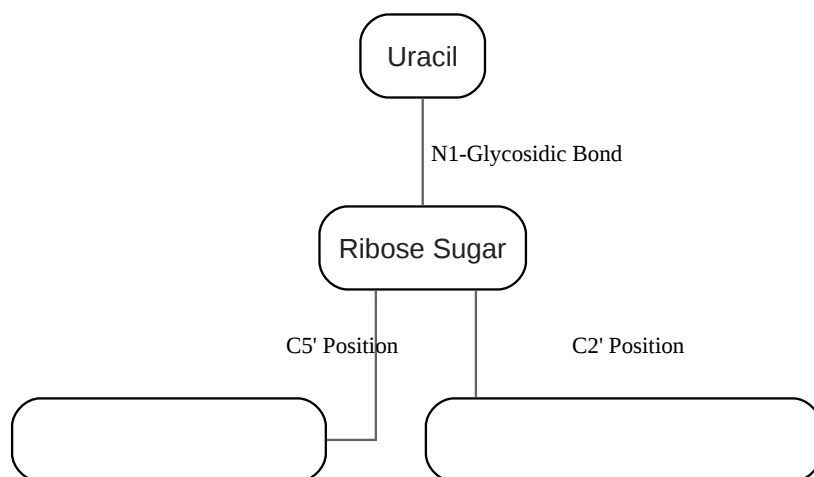
The unique functionality of **5'-Azido-5'-deoxy-2'-o-methyluridine** stems directly from its chemical architecture, which combines features of natural nucleosides with strategically placed

modifications for enhanced utility.

## Chemical Structure

The molecule consists of a uracil nucleobase linked via a  $\beta$ -N1-glycosidic bond to a ribofuranose sugar. The key modifications from natural uridine are:

- 5'-Azido (-N<sub>3</sub>) Group: The primary hydroxyl group at the 5' carbon of the ribose is replaced with an azide group. This substitution is central to its utility in bioorthogonal chemistry.
- 2'-O-Methyl (-OCH<sub>3</sub>) Group: The hydroxyl group at the 2' position of the ribose is methylated. This modification is frequently found in natural RNA molecules and is known to increase resistance to nuclease degradation.



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Caption: Core components of **5'-Azido-5'-deoxy-2'-o-methyluridine**.

## Physicochemical Properties

A summary of the key properties of **5'-Azido-5'-deoxy-2'-o-methyluridine** is presented below. These values are critical for experimental design, including solvent selection and concentration calculations.

Property	Value	Source/Method
IUPAC Name	1-((2R,3S,4R,5R)-4-azido-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione	IUPAC Nomenclature
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>5</sub>	Calculated
Molecular Weight	283.24 g/mol	Computed by PubChem[1]
Appearance	White to off-white solid	Typical for nucleoside analogs[2]
Solubility	Soluble in DMSO, Methanol	Jena Bioscience[2]
UV Absorbance (λ <sub>max</sub> )	~262 nm	Inferred from uracil chromophore[2][3]

## Spectroscopic Characterization

Verifying the identity and purity of the synthesized molecule is paramount. The following spectroscopic signatures are expected:

- <sup>1</sup>H NMR:** Distinct signals will appear for the anomeric proton (H1'), the sugar ring protons, the 2'-O-methyl group (a singlet around 3.4-3.7 ppm), and the uracil protons (H5 and H6). The protons on the 5' carbon will show a characteristic shift due to the presence of the electron-withdrawing azide group.
- <sup>13</sup>C NMR:** Resonances will correspond to each of the 10 carbons. The C5' signal will be significantly influenced by the azide substitution compared to its hydroxylated precursor.

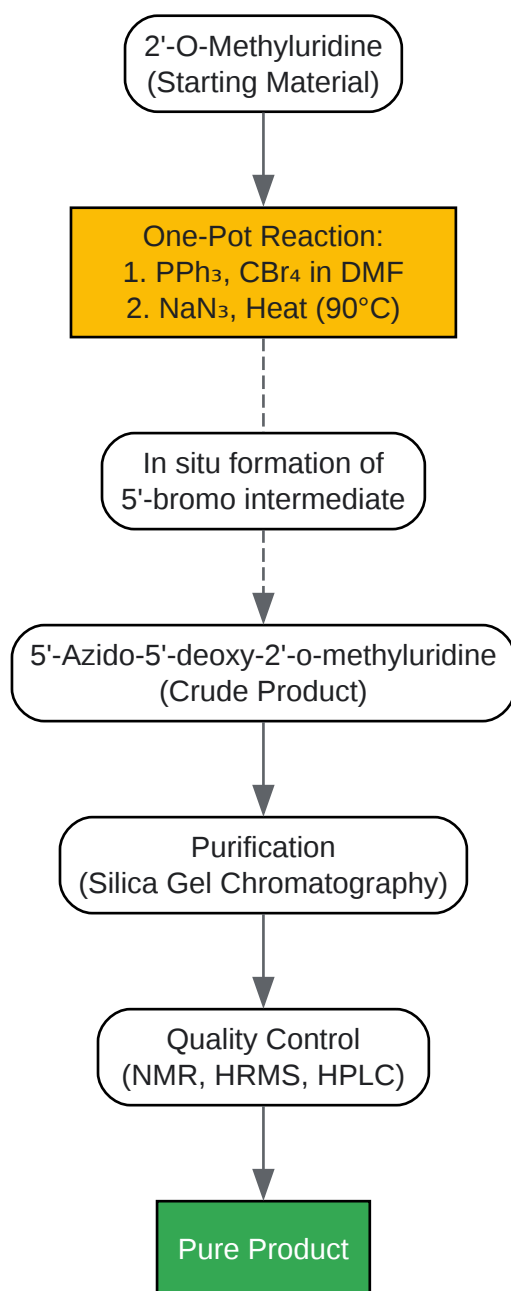
- $^{15}\text{N}$  NMR: This technique is particularly useful for confirming the presence of the azide moiety, which will exhibit characteristic signals for its three distinct nitrogen atoms.[4]
- Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the exact mass of the molecule (283.0917 g/mol for  $[\text{M}+\text{H}]^+$ ), validating its elemental composition.

## Part 2: Synthesis and Purification

The synthesis of 5'-azido-modified nucleosides is a well-established process in medicinal chemistry, though it requires careful execution. A tractable and efficient one-pot methodology offers a robust alternative to more complex reactions like the Mitsunobu reaction.[5]

### Rationale for Synthetic Strategy

The chosen synthetic route starts with the commercially available and less expensive precursor, 2'-O-methyluridine. The core of the synthesis is the conversion of the primary 5'-hydroxyl group into an azide. A common and effective method is an Appel-type reaction, which converts an alcohol into an alkyl halide in situ, followed by nucleophilic substitution with an azide salt. This one-pot approach is efficient and avoids the isolation of unstable intermediates. [5][6]



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Caption: High-level workflow for the synthesis of the target molecule.

## Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 5'-azidoribonucleosides. [\[5\]](#)[\[6\]](#)

Reagents and Conditions:

- Starting Material: 2'-O-methyluridine
- Solvent: Anhydrous Dimethylformamide (DMF)
- Reagents: Triphenylphosphine (PPh<sub>3</sub>), Carbon tetrabromide (CBr<sub>4</sub>), Sodium azide (NaN<sub>3</sub>)
- Temperature: 90 °C
- Atmosphere: Inert (Nitrogen or Argon)

#### Step-by-Step Procedure:

- Reaction Setup: To a stirred solution of 2'-O-methyluridine (1 equivalent) in anhydrous DMF, add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.8 equivalents).
- Intermediate Formation: Stir the mixture under an inert atmosphere at room temperature for 5-10 minutes. The solution will typically change color, indicating the formation of the reactive phosphonium salt and the in-situ conversion of the 5'-hydroxyl to a 5'-bromo intermediate.
- Azide Displacement: Add an excess of sodium azide (4.5 equivalents) to the reaction mixture.
- Heating: Heat the reaction mixture to 90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
- Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous NaHCO<sub>3</sub> and brine.
- Drying and Concentration: Collect the organic layer, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.

## Purification and Quality Control

The crude product is purified using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate, to isolate the pure **5'-Azido-5'**-

**deoxy-2'-o-methyluridine.** The purity of the final compound must be validated by:

- HPLC: To determine the percentage purity.
- NMR and HRMS: To confirm the structure and elemental composition as described in Section 1.3.

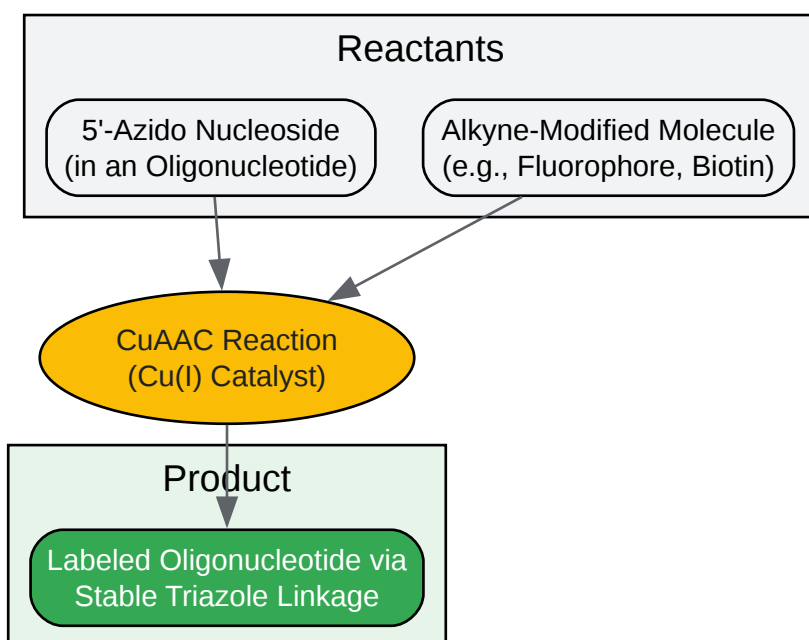
## Part 3: Core Applications and Methodologies

The engineered structure of this nucleoside analog makes it a powerful tool for a range of advanced biochemical applications.

### Bioorthogonal Chemistry: The "Clickable" Handle

The terminal azide group is the molecule's most powerful feature, enabling it to participate in highly specific and efficient bioorthogonal "click" reactions. These reactions allow for the covalent ligation of the nucleoside to other molecules in complex biological environments without cross-reactivity.<sup>[7]</sup> The two primary forms are:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between the azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,2,3-triazole linkage.<sup>[8]</sup>
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the azide. This is particularly useful for live-cell imaging where the cytotoxicity of copper is a concern.<sup>[8]</sup>



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Caption: Workflow for labeling biomolecules using CuAAC click chemistry.

Experimental Workflow: Labeling an Alkyne-Modified Oligonucleotide

- Synthesis: Synthesize an oligonucleotide containing an alkyne modification at a desired position.
- Preparation: Dissolve the alkyne-oligonucleotide and **5'-Azido-5'-deoxy-2'-o-methyluridine** (or a molecule tagged with it) in an appropriate buffer.
- Catalyst Premix: Prepare a fresh solution of a Cu(I) source (e.g., CuSO<sub>4</sub> with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
- Reaction: Add the catalyst premix to the oligonucleotide solution. Allow the reaction to proceed at room temperature for 1-4 hours.
- Purification: Purify the resulting labeled oligonucleotide using methods such as ethanol precipitation or HPLC to remove excess reagents and catalyst.

## Role in Modified Oligonucleotide Synthesis

The 2'-O-methyl modification provides a significant strategic advantage for creating therapeutic or diagnostic oligonucleotides (e.g., siRNAs, antisense oligos). This modification confers:

- **Nuclease Resistance:** It protects the phosphodiester backbone from degradation by cellular nucleases, increasing the in vivo half-life of the oligonucleotide.
- **Reduced Immunogenicity:** It can help in evading the innate immune response that can be triggered by unmodified RNA.
- **Enhanced Binding Affinity:** It often increases the thermal stability (melting temperature,  $T_m$ ) of the RNA:DNA or RNA:RNA duplex.

To be used in automated synthesis, **5'-Azido-5'-deoxy-2'-o-methyluridine** must first be converted to its 3'-phosphoramidite derivative. This involves protecting the 5'-azido group (if necessary, though it is generally stable to synthesis conditions) and reacting the 3'-hydroxyl with a phosphitylating agent.

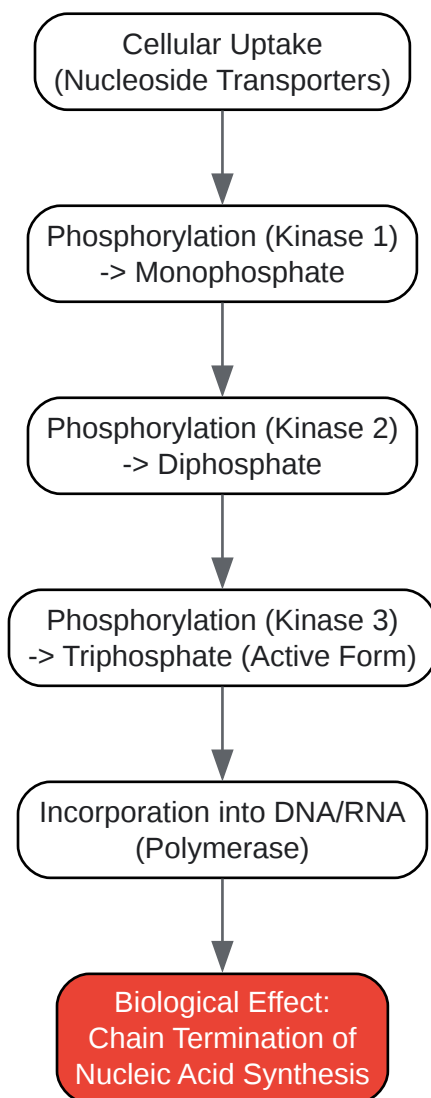
## Potential as a Therapeutic Agent

Many nucleoside analogs exhibit potent antineoplastic and antiviral activities by interfering with nucleic acid metabolism.<sup>[9][10]</sup> 5-Azacytidine and 5-aza-2'-deoxycytidine, for example, are known inhibitors of DNA methylation and are used in cancer therapy.<sup>[9][11]</sup>

Hypothesized Mechanism of Action:

- **Cellular Uptake:** The molecule enters the cell via nucleoside transporters.<sup>[11]</sup>
- **Phosphorylation:** Cellular kinases phosphorylate the molecule to its active triphosphate form (**5'-Azido-5'-deoxy-2'-o-methyluridine** triphosphate). This is a critical rate-limiting step for many nucleoside analogs.<sup>[11][12]</sup>
- **Incorporation:** DNA or RNA polymerases may incorporate the triphosphate analog into growing nucleic acid chains.
- **Inhibition:** The presence of the 5'-azido group would likely act as a chain terminator, as it cannot form a phosphodiester bond with the next incoming nucleotide, thereby halting DNA

replication or transcription. This mechanism is a cornerstone of many antiviral and anticancer drugs.



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Caption: Hypothesized metabolic activation pathway for therapeutic action.

## Conclusion and Future Outlook

**5'-Azido-5'-deoxy-2'-o-methyluridine** is more than a simple structural variant of a natural nucleoside; it is a precisely designed molecular tool. The combination of a stable, nuclease-resistant 2'-O-methyl backbone with a versatile 5'-azido handle for bioorthogonal conjugation makes it exceptionally valuable. Its applications span from the fundamental labeling and

imaging of biological processes to the construction of highly stable and functionalized oligonucleotides for therapeutic and diagnostic purposes. Future research will likely focus on leveraging this molecule to develop next-generation RNA therapeutics, create sophisticated diagnostic probes, and further explore its potential as a direct-acting antiproliferative agent.

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